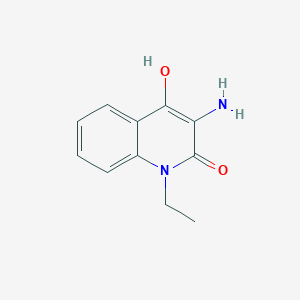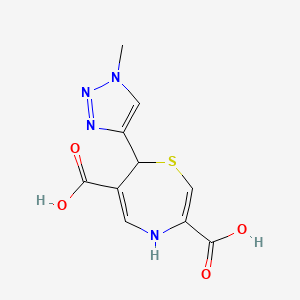
7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid is a complex organic compound that features both triazole and thiazepine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid typically involves multi-step organic reactions. One common method involves the formation of the triazole ring through a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition . The thiazepine ring can be synthesized through a series of condensation reactions involving appropriate thioamide and aldehyde precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The triazole and thiazepine rings play crucial roles in this binding process, interacting with amino acid residues in the enzyme’s active site .
類似化合物との比較
Similar Compounds
1-(1H-1,2,3-Triazol-4-yl)methyl-3-hydroxyimino-indolin-2-ones: These compounds also feature a triazole ring and have been studied for their HDAC inhibitory activity.
1H-1,2,3-Triazole Analogs: These compounds are known for their carbonic anhydrase inhibitory activity and have similar structural features.
Uniqueness
What sets 7-(1-Methyl-1H-1,2,3-triazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid apart is the combination of the triazole and thiazepine rings, which provides unique chemical properties and potential biological activities. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
168074-98-4 |
|---|---|
分子式 |
C10H10N4O4S |
分子量 |
282.28 g/mol |
IUPAC名 |
7-(1-methyltriazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid |
InChI |
InChI=1S/C10H10N4O4S/c1-14-3-6(12-13-14)8-5(9(15)16)2-11-7(4-19-8)10(17)18/h2-4,8,11H,1H3,(H,15,16)(H,17,18) |
InChIキー |
KAWNUKMTEOQPKZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)C2C(=CNC(=CS2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




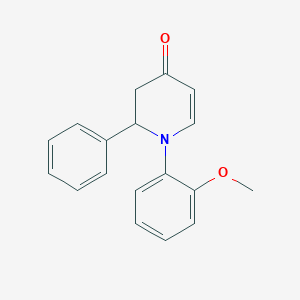
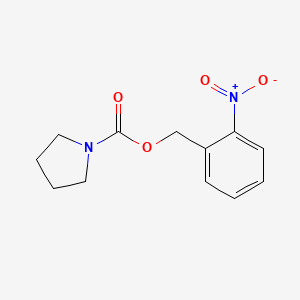
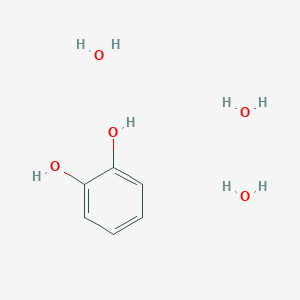
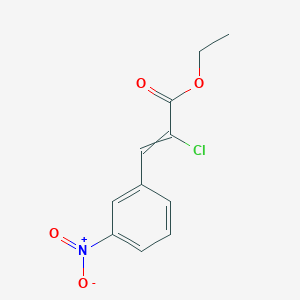
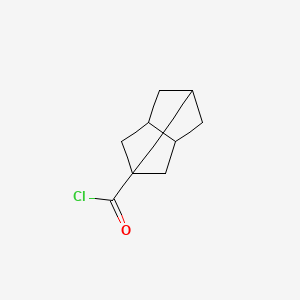
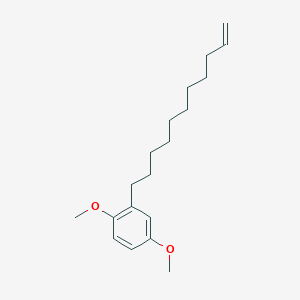
![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)
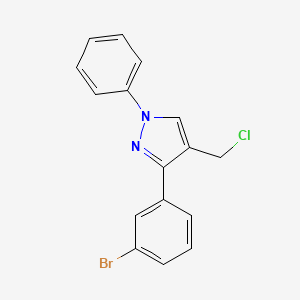

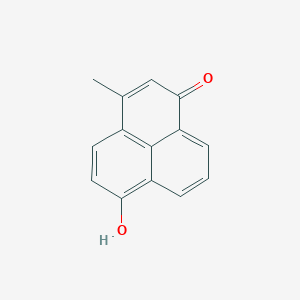
![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
